Tert-butyl 3-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate hydrochloride
CAS No.: 1909314-09-5
Cat. No.: VC6296812
Molecular Formula: C14H27ClN2O2
Molecular Weight: 290.83
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1909314-09-5 |
|---|---|
| Molecular Formula | C14H27ClN2O2 |
| Molecular Weight | 290.83 |
| IUPAC Name | tert-butyl 3-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C14H26N2O2.ClH/c1-11-9-14(10-15-11)5-7-16(8-6-14)12(17)18-13(2,3)4;/h11,15H,5-10H2,1-4H3;1H |
| Standard InChI Key | UHSFCUODZYJVRT-UHFFFAOYSA-N |
| SMILES | CC1CC2(CCN(CC2)C(=O)OC(C)(C)C)CN1.Cl |
Introduction
Structural Elucidation and Molecular Properties
Core Architecture and Stereochemistry
The compound features a spiro[4.5]decane system, where a tetrahydropyran-like ring (six-membered) and a pyrrolidine-like ring (five-membered) share a single bridging carbon atom. The tert-butyl carboxylate group at the 8-position and a methyl substituent at the 3-position introduce steric and electronic modifications critical to its reactivity . The hydrochloride salt form enhances solubility in polar solvents, a property leveraged in purification and formulation.
Table 1: Molecular Descriptors
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The synthesis typically begins with a cyclocondensation reaction between a γ-amino alcohol and a ketone, followed by Boc (tert-butoxycarbonyl) protection. Key steps include:
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Cyclization: Formation of the diazaspiro core via intramolecular nucleophilic attack.
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Carboxylation: Introduction of the tert-butyl ester group using Boc anhydride.
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Salt Formation: Treatment with HCl to yield the hydrochloride.
Table 2: Representative Synthetic Route
| Step | Reaction | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Cyclization | Et₃N, DCM, 0°C to RT | 65% |
| 2 | Boc Protection | Boc₂O, DMAP, THF, reflux | 78% |
| 3 | Hydrochloride Formation | HCl (g), Et₂O | 92% |
Challenges in Scale-Up
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Steric Hindrance: The tert-butyl group complicates late-stage functionalization.
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Byproduct Formation: Competing N-alkylation during cyclization necessitates precise stoichiometry.
Physicochemical and Pharmacokinetic Profiling
Solubility and Stability
The compound exhibits moderate solubility in water (≈15 mg/mL at 25°C) due to its ionic hydrochloride form. Stability studies indicate decomposition above 150°C, warranting storage at −20°C under inert conditions.
Lipophilicity and Drug-Likeness
Calculated logP (octanol-water) values of 2.1 ± 0.3 align with Lipinski’s rule of five, suggesting favorable membrane permeability .
Applications in Medicinal Chemistry
Target Engagement
Spirocyclic diamines are privileged scaffolds in kinase and GPCR inhibitor design. The rigid conformation of this compound may enhance binding affinity to allosteric pockets .
Case Studies
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Antiviral Research: Analogous diazaspiro derivatives show inhibition of viral proteases through induced-fit mechanisms.
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Neuropharmacology: Structural analogs modulate σ-1 receptors, implicated in neurodegenerative diseases.
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